molecular formula C22H24N2O4 B6348756 4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-63-2

4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348756
CAS No.: 1326808-63-2
M. Wt: 380.4 g/mol
InChI Key: XHKAHGVAWRCHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1,1’-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the biphenyl and carboxylic acid functionalities. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may leverage biocatalysis, which offers advantages such as high enantioselectivity and environmentally friendly conditions . Biocatalytic processes can be optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-{[1,1’-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1,1’-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1,1’-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[1,1’-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid stands out due to its specific functional groups and spirocyclic structure

Biological Activity

The compound 4-{[1,1'-Biphenyl]-4-carbonyl}-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326808-63-2) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • Boiling Point : 615.0 ± 55.0 °C (predicted)
  • Density : 1.32 ± 0.1 g/cm³ (predicted)
  • pKa : 3.06 ± 0.20 (predicted)

Structural Characteristics

The compound features a spirocyclic structure that enhances its interaction with biological targets, potentially modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in cellular pathways. The spirocyclic nature allows it to fit into unique binding sites, which can lead to the modulation of enzyme activities or receptor interactions.

Therapeutic Applications

Research has indicated that this compound may possess various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
  • Anticancer Properties : Investigations are ongoing into its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study assessed the effects of the compound on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Antimicrobial Studies :
    • Research demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the therapeutic potential of this compound in inflammatory conditions, showing promising results in reducing inflammation markers and improving overall health outcomes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth; apoptosis
AntimicrobialInhibition against Gram-positive/negative bacteria
Anti-inflammatoryReduction in inflammation markers

Properties

IUPAC Name

8-methyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-13-11-22(12-14-23)24(19(15-28-22)21(26)27)20(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKAHGVAWRCHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.